
5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-2-phenyl- is a complex organic compound that belongs to the quinolinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-2-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the quinolinone core.
Benzoylation: Introduction of the benzoyl group can be achieved through Friedel-Crafts acylation.
Hydrogenation: The tetrahydro part of the molecule can be introduced via hydrogenation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the tetrahydro part of the molecule.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be studied through experimental research.
類似化合物との比較
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Benzoyl Derivatives: Compounds with benzoyl groups attached to different cores.
Tetrahydroquinoline Derivatives: Compounds with tetrahydroquinoline cores.
Uniqueness
The uniqueness of 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-2-phenyl- lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.
For detailed and specific information, consulting scientific literature, databases, and research articles would be necessary
特性
CAS番号 |
61049-63-6 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
4-benzoyl-2-phenyl-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H19NO2/c24-20-13-7-12-18-21(20)17(22(25)16-10-5-2-6-11-16)14-19(23-18)15-8-3-1-4-9-15/h1-6,8-11,14,17,23H,7,12-13H2 |
InChIキー |
QUEPABQBYVYYQW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C=C(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
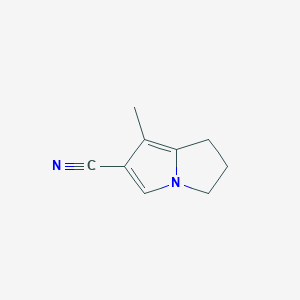

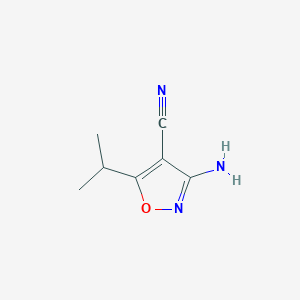
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)

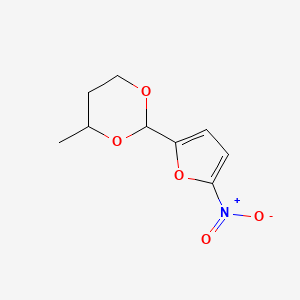
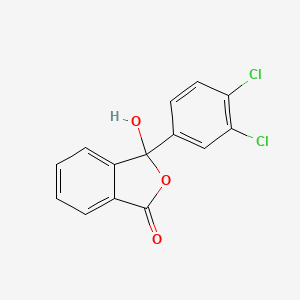
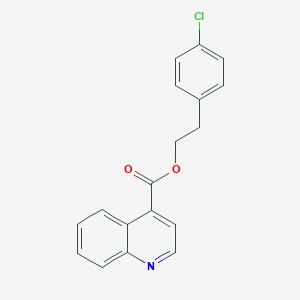
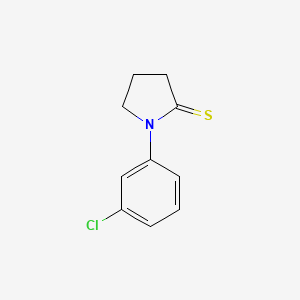
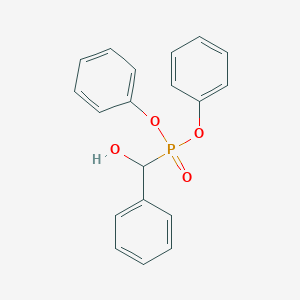
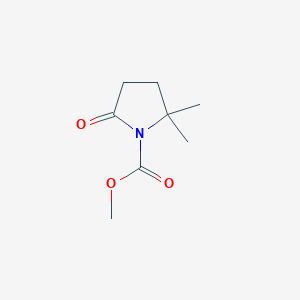
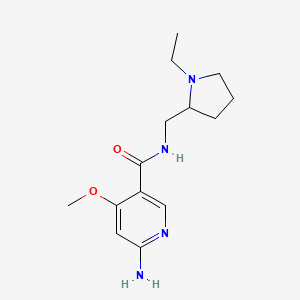
![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
